Butyl undecanoate

Übersicht

Beschreibung

Butyl undecanoate is a chemical compound that belongs to the family of esters. It is a clear, colorless liquid that has a fruity odor. Butyl undecanoate has a wide range of applications in various fields, including the chemical industry, pharmaceuticals, and cosmetics.

Wirkmechanismus

Butyl undecanoate is a non-polar compound that has a low solubility in water. It can penetrate the cell membrane and enter the cytoplasm. Once inside the cell, it can interact with various cellular components, such as proteins, lipids, and nucleic acids. The mechanism of action of butyl undecanoate is not well understood, but it is believed to act as a modulator of cellular signaling pathways.

Biochemische Und Physiologische Effekte

Butyl undecanoate has been shown to have various biochemical and physiological effects. It has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has antioxidant properties and can scavenge free radicals. Butyl undecanoate has been shown to have a positive effect on lipid metabolism and can reduce the levels of triglycerides and cholesterol in the blood.

Vorteile Und Einschränkungen Für Laborexperimente

Butyl undecanoate has several advantages for lab experiments. It is a non-toxic compound that has a low volatility and a high boiling point. It is also readily available and inexpensive. However, butyl undecanoate has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with. It also has a low reactivity, which can limit its use in some reactions.

Zukünftige Richtungen

There are several future directions for the research on butyl undecanoate. One area of research is the development of new synthesis methods that can improve the yield and purity of butyl undecanoate. Another area of research is the investigation of the mechanism of action of butyl undecanoate. This can help to identify new therapeutic targets for the treatment of various diseases. Additionally, the use of butyl undecanoate as a substrate in the enzymatic synthesis of biodiesel is an area of research that has the potential to reduce the environmental impact of the manufacturing of biofuels.

Wissenschaftliche Forschungsanwendungen

Butyl undecanoate has a wide range of applications in scientific research. It is used as a solvent in the extraction of natural products, such as essential oils and plant extracts. It is also used as a reagent in the synthesis of various organic compounds. Butyl undecanoate is used as a substrate in the enzymatic synthesis of biodiesel. It is also used as a lubricant in the manufacturing of metalworking fluids.

Eigenschaften

CAS-Nummer |

10580-24-2 |

|---|---|

Produktname |

Butyl undecanoate |

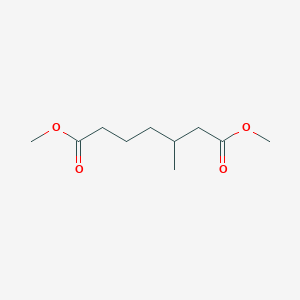

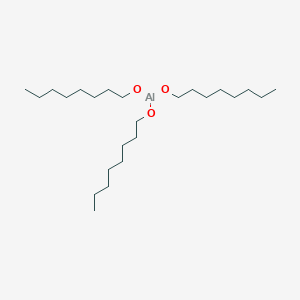

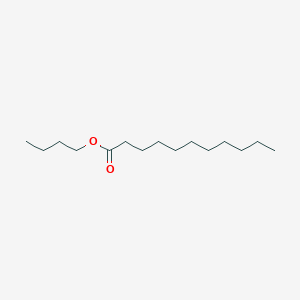

Molekularformel |

C15H30O2 |

Molekulargewicht |

242.4 g/mol |

IUPAC-Name |

butyl undecanoate |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3-14H2,1-2H3 |

InChI-Schlüssel |

LZOLAOIYCPZECA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)OCCCC |

Kanonische SMILES |

CCCCCCCCCCC(=O)OCCCC |

Andere CAS-Nummern |

10580-24-2 |

Synonyme |

Undecanoic acid butyl ester |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.